Ethyl 2-fluoro-5-nitrophenylacetate
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Overview
Description
Ethyl 2-fluoro-5-nitrophenylacetate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-nitrophenylacetate typically involves the esterification of 2-fluoro-5-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-nitrophenylacetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-5-nitrophenylacetic acid.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrophenylacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-fluoro-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-nitrophenylacetate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-bromo-5-nitrophenylacetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-iodo-5-nitrophenylacetate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Ethyl 2-fluoro-5-nitrophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated analogs
Biological Activity
Ethyl 2-fluoro-5-nitrophenylacetate (CAS Number: 195609-18-8) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₆FNO₄
- Molecular Weight : Approximately 199.14 g/mol
- Structure : The compound features a phenylacetic acid backbone modified by a fluorine atom at the 2-position and a nitro group at the 5-position. These modifications contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic processes, leading to antimicrobial effects.
- Cell Membrane Interaction : It may affect membrane permeability, influencing cellular uptake and toxicity.
- Anticancer Activity : Preliminary research indicates that it may target specific pathways involved in tumor growth, potentially inducing apoptosis in cancer cells.
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Active against multiple bacterial strains | |
Anticancer | Potential in targeting tumor growth pathways | |
Enzyme Interaction | Possible inhibition of key metabolic enzymes |
Antimicrobial Studies
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting essential cellular functions, particularly cell wall synthesis, leading to cell lysis.
Cancer Research
In vitro assays have shown that this compound can inhibit proliferation in various cancer cell lines. Specific studies indicate that it induces apoptosis through modulation of metabolic pathways critical for tumor survival.
Structure-Activity Relationship (SAR) Studies
Investigations into related compounds reveal that modifications to the aryl tail group significantly affect potency and selectivity against biological targets. The presence of fluorine enhances activity compared to other halogenated analogs.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds in terms of biological activity:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | C₁₀H₉F₂NO₄ | Anticancer, anti-inflammatory |
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | C₁₀H₉F₂NO₄ | Anticancer, antibacterial |
Properties
Molecular Formula |
C10H10FNO4 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(12(14)15)3-4-9(7)11/h3-5H,2,6H2,1H3 |
InChI Key |
MAOIBXYYFIYPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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